

An In-depth Technical Guide to the Physicochemical Properties of mG2N001

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Compound of Interest

Compound Name: mG2N001

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **mG2N001**, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). The information presented herein is intended to support research, discovery, and development efforts related to this compound.

Core Physicochemical Properties

mG2N001, with the chemical name 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, is a well-characterized small molecule with properties suitable for a central nervous system (CNS) positron emission tomography (PET) tracer.^{[1][2][3][4]} Its key physicochemical data are summarized in the tables below.

Property	Value	Reference
Chemical Name	5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide	[2][3][4]
Molecular Formula	C22H19FN2O3 (for the unlabeled compound)	[2]
Mechanism of Action	Negative Allosteric Modulator (NAM) of mGluR2	[5][6][7]
Biological Target	Metabotropic glutamate receptor 2 (mGluR2)	[5][6][7]
Pharmacological Parameters	Value	Reference
IC50	93 nM	[5][6][7]
Ki	63 nM	[2][5][6][7]
Physicochemical Characteristics	Value	Reference
cLogP	4.25	[2]
LogD7.4	2.94	[2]
Rat Plasma Stability (60 min)	94.5%	[2]
Rat Liver Microsome Stability (60 min)	47.8%	[2]
Molar Activity ([11C]mG2N001)	212 ± 76 GBq/μmol	[2][3][4]
Radiochemical Purity ([11C]mG2N001)	>99%	[2][3][4]

Experimental Protocols

The following sections detail the methodologies used to determine the key physicochemical and pharmacological properties of **mG2N001**.

1. mGluR2 Negative Allosteric Modulator (NAM) Activity Assay:

The functional activity of **mG2N001** as an mGluR2 NAM was determined using a cAMP GloSensor assay in CHO cells expressing recombinant human mGluR2.^[2] This assay measures changes in intracellular cAMP concentrations induced by Gi/o G-protein activation.^[2] The IC₅₀ value was determined in the presence of an EC₈₀ concentration of L-glutamate (100 µM).^[2]

2. Radioligand Binding Assay for K_i Determination:

The binding affinity (K_i) of **mG2N001** for mGluR2 was likely determined through a competitive binding assay using a radiolabeled ligand for mGluR2. While the specific protocol for **mG2N001** is not detailed in the provided results, a standard approach involves incubating the mGluR2-expressing membranes with a known concentration of the radioligand and varying concentrations of the competitor compound (**mG2N001**). The concentration of **mG2N001** that displaces 50% of the radioligand is used to calculate the K_i value.

3. Lipophilicity Measurement (LogD_{7.4}):

The lipophilicity of **mG2N001** was determined using the "shake flask method".^[2] This involves partitioning the compound between n-octanol and a phosphate buffer at pH 7.4. The logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase provides the LogD_{7.4} value.^[2]

4. In Vitro Stability Assays:

- **Plasma Stability:** **mG2N001** was incubated with rat plasma for 60 minutes to assess its stability. The percentage of the compound remaining after the incubation period was determined by analytical methods such as HPLC.^[2]
- **Liver Microsome Stability:** The metabolic stability of **mG2N001** was evaluated by incubating it with rat liver microsomes for 60 minutes. The remaining percentage of the parent

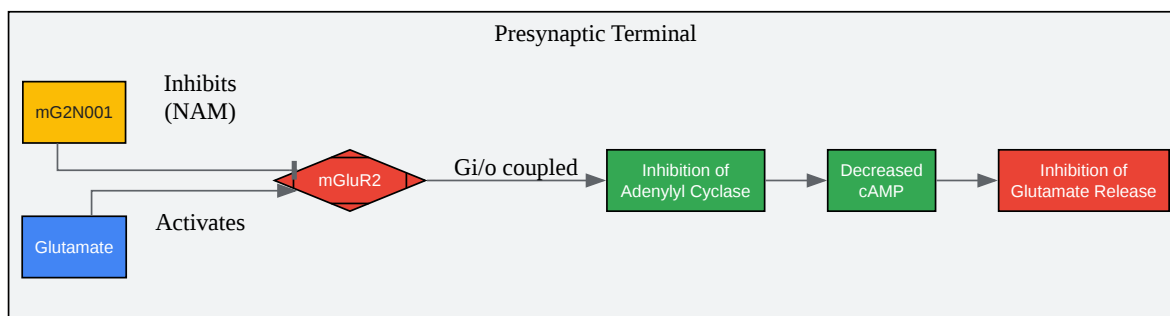
compound was quantified to determine its stability.[2]

5. Synthesis and Characterization of [11C]**mG2N001**:

The radiolabeled form of **mG2N001**, [11C]**mG2N001**, was synthesized via the O-[11C]methylation of its phenol precursor.[2][3][4] The molar activity and radiochemical purity were determined using analytical techniques such as radio-HPLC.[2]

Signaling Pathway and Mechanism of Action

mG2N001 acts as a negative allosteric modulator of the mGluR2 receptor. Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates mGluR2, which is a G-protein coupled receptor (GPCR).[1][8] Activation of mGluR2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1] As a NAM, **mG2N001** binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site and reduces the efficacy of glutamate-mediated signaling.[2] This mechanism is important for its potential therapeutic applications in neuropsychiatric disorders.[2][3][4]

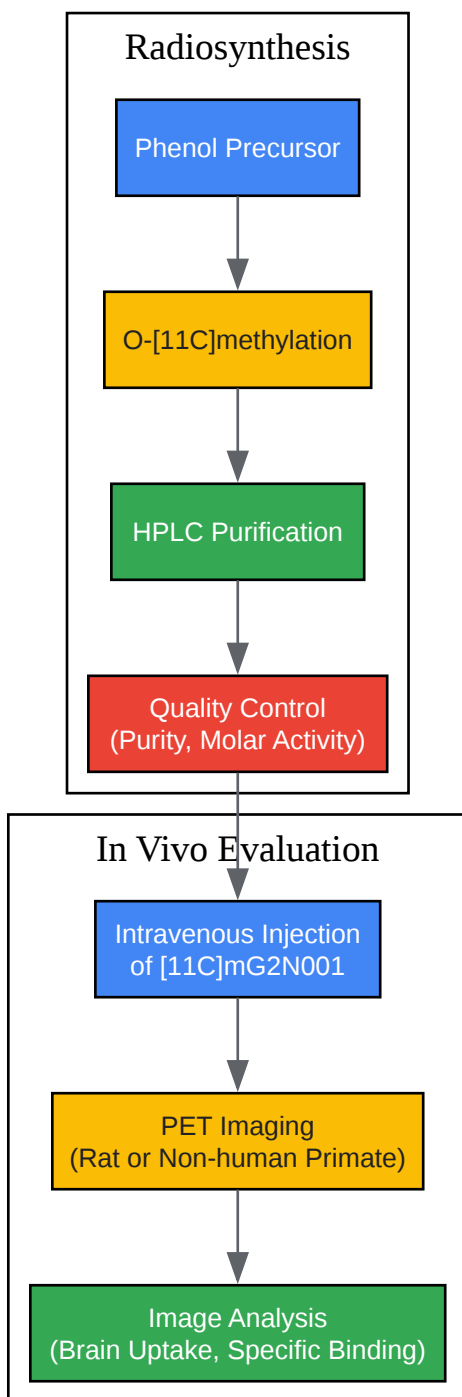


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Caption: Signaling pathway of **mG2N001** as a negative allosteric modulator of mGluR2.

Experimental Workflow for PET Imaging

The development of [11C]mG2N001 as a PET imaging ligand involves several key steps, from synthesis to in vivo evaluation. This workflow allows for the non-invasive visualization and quantification of mGluR2 in the brain.[2][3][4]



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Caption: Experimental workflow for the synthesis and in vivo evaluation of [11C]mG2N001.

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